molecular formula C22H16BrN5O2 B2961060 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1207045-74-6

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2961060
CAS No.: 1207045-74-6
M. Wt: 462.307
InChI Key: MWFKPFJUHRGZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety and a 2-methylphenyl group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The bromophenyl group may contribute to lipophilicity and π-π stacking interactions, while the methylphenyl substituent could influence steric bulk and solubility.

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O2/c1-14-4-2-3-5-17(14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKPFJUHRGZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C23H26BrN5O2) belongs to a class of heterocyclic compounds that have garnered attention due to their potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the oxadiazole ring and subsequent modifications to introduce the pyrazolo and bromophenyl groups. A common synthetic route involves:

  • Formation of Oxadiazole : The oxadiazole ring is synthesized through the reaction of suitable hydrazides with nitriles in the presence of dehydrating agents.
  • Bromination : The introduction of the bromophenyl group is achieved using bromination agents such as N-bromosuccinimide (NBS).
  • Coupling Reaction : The final compound is formed by coupling the oxadiazole intermediate with other aromatic systems under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in cellular signaling pathways.
  • Receptor Modulation : It can bind to various receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

  • Cell Line Studies : In vitro assays on HepG2 liver cancer cells demonstrated significant anti-proliferative effects with IC50 values indicating potent activity at low concentrations (e.g., 12.5 µg/mL) . The structure–activity relationship (SAR) indicated that electron-donating groups enhance activity, while electron-withdrawing groups reduce it.
CompoundIC50 Value (µg/mL)Activity Level
6d13.004High
6e28.399Low

Pharmacokinetic Studies

Pharmacokinetic profiling has shown that compounds similar to this pyrazolo derivative exhibit favorable absorption and distribution characteristics. For example:

  • Metabolic Stability : Compounds were screened against human CYP450 enzymes indicating varying degrees of inhibition which can influence their pharmacokinetic profiles .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Synthetic Yield* Bioactivity (Reported/Inferred)
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3-(4-Bromophenyl)-1,2,4-oxadiazole, 2-methylphenyl N/A Antimicrobial (inferred)
Fluorinated Pyrazolo-pyrazinone Pyrazolo[1,5-a]pyrazin-4-one 2-Fluorobenzyl, 4-fluorophenyl, hydroxymethyl N/A Not reported
Oxadiazole-Piperazine Hybrid Piperazin-1-yl methanone 3-Methyl-1,2,4-oxadiazole, 4-bromophenyl 36% Not specified
Pyrazolo-pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl, trifluoromethyl N/A Antitrypanosomal, antischistosomal

Key Findings and Implications

  • Structural Influence on Bioactivity : Halogenated aryl groups (e.g., bromophenyl, fluorophenyl) and heterocycles (e.g., oxadiazole) are critical for modulating lipophilicity and target interactions. The target compound’s bromophenyl group may offer stronger van der Waals interactions compared to fluorine analogs.
  • Synthetic Challenges : Moderate yields in oxadiazole-containing compounds (e.g., 36% in ) suggest that optimizing coupling reactions is essential for scalability.
  • Antimicrobial Potential: Evidence from triazolopyrimidine-oxadiazole hybrids supports further testing of the target compound for bactericidal or fungicidal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.